methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
CAS No.:
Cat. No.: VC16484356
Molecular Formula: C28H44O5
Molecular Weight: 460.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H44O5 |
|---|---|
| Molecular Weight | 460.6 g/mol |
| IUPAC Name | methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
| Standard InChI | InChI=1S/C28H44O5/c1-6-32-26(30)33-20-13-15-27(3)19(17-20)8-9-21-23-11-10-22(18(2)7-12-25(29)31-5)28(23,4)16-14-24(21)27/h8-9,18-24H,6-7,10-17H2,1-5H3 |
| Standard InChI Key | SVIDCNYMFCDZHR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)OC1CCC2(C3CCC4(C(C3C=CC2C1)CCC4C(C)CCC(=O)OC)C)C |
Introduction
Structural Characteristics and Chemical Properties
Core Architecture and Functional Modifications
The compound features a cyclopenta[a]phenanthrene skeleton, a fused tetracyclic system common to steroids, with a cyclopentane ring fused to a phenanthrene moiety . Key modifications include:
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10,13-Dimethyl groups: Positioned at carbons 10 and 13, these groups enhance steric stability and influence receptor binding .
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3-Ethoxycarbonyloxy substituent: A labile ester group at carbon 3, which may serve as a prodrug moiety for controlled release of active metabolites.
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17-Pentanoate side chain: A five-carbon ester chain at carbon 17, potentially modulating solubility and tissue distribution.
The stereochemistry, inferred from analogous steroids, likely follows the trans A/B ring fusion typical of glucocorticoids, though crystallographic confirmation is pending .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 460.6 g/mol |
| IUPAC Name | Methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
| Canonical SMILES | CCOC(=O)OC1CCC2(C3CCC4(C(C3C=CC2C1)CCC4C(C)CCC(=O)OC)C)C |
| PubChem CID | 14445276 |
Synthesis and Derivative Design
Synthetic Routes
While no direct synthesis protocol is published, analogous steroid antedrugs suggest a multi-step approach:
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Core Formation: Cyclopenta[a]phenanthrene synthesis via Diels-Alder reactions between dienophiles and fulvene derivatives .
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Esterification: Introduction of the 3-ethoxycarbonyloxy group using ethyl chloroformate under basic conditions .
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Side Chain Attachment: Michael addition or alkylation at C17 to install the pentanoate moiety .
A critical challenge lies in controlling stereoselectivity at C17, where improper configuration could nullify biological activity .
Prodrug Considerations
The 3-ethoxycarbonyloxy group is hydrolytically labile, suggesting this compound may act as a prodrug. In vivo esterases likely cleave this group to yield a free hydroxyl, enhancing receptor affinity . This strategy mirrors dexamethasone prodrugs, which improve bioavailability through targeted activation .
Biological Activity and Mechanistic Insights
Glucocorticoid Receptor Interactions
Though direct binding assays are lacking, structural analogs exhibit high affinity for glucocorticoid receptors (GRs) . The 10,13-dimethyl groups may mimic dexamethasone’s 16-methyl, which enhances transcriptional activation by stabilizing receptor-ligand complexes . Molecular docking simulations predict a binding energy of kcal/mol, comparable to prednisolone ( kcal/mol).
Metabolic Effects
Research Findings and Comparative Analysis
Genotoxicity Assessment
Future Directions and Applications
Targeted Drug Delivery
Conjugation to nanoparticle carriers could exploit the pentanoate chain’s lipophilicity for sustained release in rheumatoid arthritis .
Structure-Activity Relationship (SAR) Studies
Systematic modifications at C3 and C17 are needed to optimize GR selectivity over MR. Promising targets include:
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C3 Carbamate analogs: To enhance metabolic stability.
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C17 Amide derivatives: To improve aqueous solubility.
Environmental Impact Assessment
Given the persistence of cyclopenta-PAHs, ecotoxicological studies must evaluate bioaccumulation in aquatic ecosystems .
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